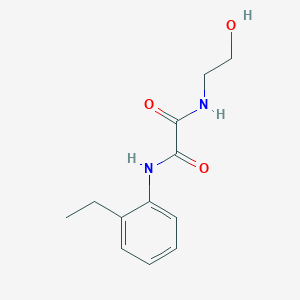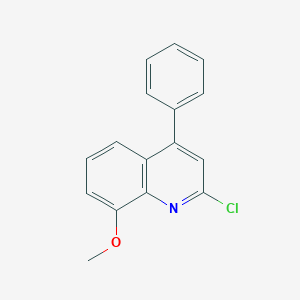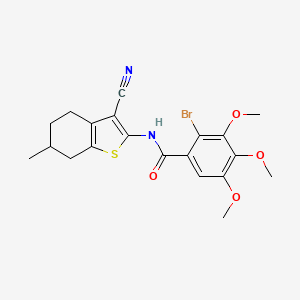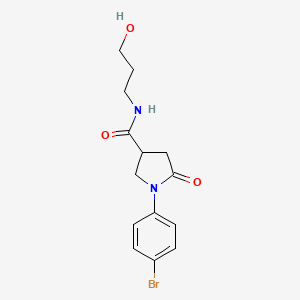
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide, commonly known as EEHA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA is a member of the class of molecules known as hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal cofactors.
作用机制
The mechanism of action of EEHA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression has been shown to have anti-cancer and anti-inflammatory effects. Additionally, EEHA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects
EEHA has been shown to have a variety of biochemical and physiological effects. In cancer cells, EEHA has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammation, EEHA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, EEHA has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
实验室实验的优点和局限性
EEHA has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit HDACs and MMPs. However, EEHA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on EEHA. One area of interest is the development of EEHA analogs that have increased potency and selectivity for HDACs and MMPs. Additionally, there is interest in studying the potential therapeutic applications of EEHA in other diseases, such as neurological disorders and viral infections. Finally, there is interest in studying the potential toxicity of EEHA and developing strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EEHA is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA has been shown to inhibit the activity of HDACs and MMPs, leading to anti-cancer, anti-inflammatory, and cardioprotective effects. While there are some limitations to using EEHA in lab experiments, there is significant interest in studying its potential therapeutic applications in a variety of diseases.
合成方法
EEHA can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-ethylphenylamino)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid EEHA. The synthesis of EEHA has been optimized to yield high purity and high yield, making it an attractive molecule for scientific research.
科学研究应用
EEHA has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. EEHA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, making them an attractive target for drug development.
属性
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-5-3-4-6-10(9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBXGSWOKFZOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)

![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)